3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride include its molecular formula (C14H22ClNO) and its CAS number (1146956-94-6) . Detailed properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Antioxidant Properties and Redox Behavior
- Pyrrolidine derivatives containing a sterically hindered phenol fragment, similar in structure to 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride, have been found to possess significant antioxidant properties. Research utilizing cyclic voltammetry indicated that derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid undergo two-stage irreversible oxidation, resulting in the formation of a phenoxy radical. The stability of the phenoxy radical, confirmed through ESR spectroscopy, suggests potential applications of these compounds as antioxidant agents (Osipova et al., 2011).
Catalytic Properties in Organic Reactions
- Certain pyrrolidine derivatives have been shown to be effective in catalyzing reactions involving tert-butylperoxy radicals. These radicals, generated efficiently by dirhodium caprolactamate, are potent oxidants for phenols and anilines. The research demonstrated that these pyrrolidine derivatives facilitate selective oxidation of para-substituted phenols and anilines under specific conditions, highlighting their utility in organic synthesis (Ratnikov et al., 2011).
Stability and Interaction in Metal Complexes
- Research into zinc complexes of Schiff and Mannich bases with tert-butyl and other substituents revealed insights into spin interaction and stability within these complexes. The study, focusing on the redox properties and stability of the phenolates in these compounds, provides a foundation for understanding the interaction dynamics in metal complexes involving similar pyrrolidine derivatives (Orio et al., 2010).
Complexation and Antioxidant Properties
- Pyrrolidine derivatives containing bulky phenol fragments have been explored for their complexation properties and potential as antioxidants. The synthesis of new 2-pyridylethylphosphinates and diphosphinates containing these fragments indicates promising applications as complexones and antioxidants (Prishchenko et al., 2008).
Synthetic Applications in Asymmetric Synthesis
- Research into the asymmetric synthesis of pyrrolidine derivatives, such as N-tert-butyl disubstituted pyrrolidines, demonstrates the utility of these compounds in producing chiral pyrrolidines. The high yield and enantioselectivity of these reactions underline the significance of these compounds in the synthesis of complex organic molecules (Chung et al., 2005).
Properties
IUPAC Name |
3-(2-tert-butylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-14(2,3)12-6-4-5-7-13(12)16-11-8-9-15-10-11;/h4-7,11,15H,8-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQVDXURIGIWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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